2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and naphthaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.
Final Product: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with naphthaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methoxyphenoxy)acetohydrazide
- 2-(2-Bromo-4-methoxyphenoxy)acetic acid
- 2-(2-Bromo-4-methoxyphenoxy)acetyl chloride
Uniqueness
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthyl group enhances its potential interactions with biological targets, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C20H17BrN2O3 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-25-16-9-10-19(18(21)11-16)26-13-20(24)23-22-12-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,13H2,1H3,(H,23,24)/b22-12+ |
InChI Key |
UCODHSJQDZWJME-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
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